molecular formula C7H3ClINO B14910067 5-Chloro-3-iodofuro[3,2-b]pyridine

5-Chloro-3-iodofuro[3,2-b]pyridine

Cat. No.: B14910067
M. Wt: 279.46 g/mol
InChI Key: LMPXDVBOHLZSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-iodofuro[3,2-b]pyridine is a heterocyclic compound that features both chlorine and iodine substituents on a furo[3,2-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential as a pharmacophore in kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-iodofuro[3,2-b]pyridine typically involves chemoselective couplings. One common method includes the use of a round-bottom flask containing this compound, potassium phosphate (K3PO4), palladium(II) chloride (Pd(dppf)Cl2), and a boronic acid/ester or potassium trifluoroborate salt. The mixture is evacuated and backfilled with argon to create an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in industrial settings due to their efficiency and reliability .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-iodofuro[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the substituents introduced during the coupling reactions. For example, coupling with different boronic acids can yield a variety of substituted furo[3,2-b]pyridines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-3-iodofuro[3,2-b]pyridine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-iodofuro[3,2-b]pyridine is unique due to its specific substitution pattern and the presence of both chlorine and iodine atoms, which confer distinct reactivity and biological activity. This makes it a valuable scaffold in the design of selective kinase inhibitors .

Properties

Molecular Formula

C7H3ClINO

Molecular Weight

279.46 g/mol

IUPAC Name

5-chloro-3-iodofuro[3,2-b]pyridine

InChI

InChI=1S/C7H3ClINO/c8-6-2-1-5-7(10-6)4(9)3-11-5/h1-3H

InChI Key

LMPXDVBOHLZSPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1OC=C2I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.